N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide
描述
属性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-16-7-8-18(24)13-20(16)26-23(30)22(29)25-14-17-9-11-27(12-10-17)21(28)15-31-19-5-3-2-4-6-19/h2-8,13,17H,9-12,14-15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHIMJFCXFQMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide, with the CAS number 1235658-71-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H26ClN3O4, and it has a molecular weight of 443.9232 g/mol. The structure includes a chloro-substituted aromatic ring, a piperidine moiety, and an ethanediamide linkage, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN3O4 |
| Molecular Weight | 443.9232 g/mol |
| CAS Number | 1235658-71-5 |
| SMILES | Clc1ccc(c(c1)NC(=O)C(=O)NCC1CCN(CC1)C(=O)COc1ccccc1)C |
Research indicates that the compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cellular signaling pathways. These pathways are crucial for regulating cell proliferation, apoptosis, and other vital cellular functions.
Key Findings
- Protein Kinase Inhibition : The compound modulates enzymatic activity associated with various kinases, which can lead to altered cellular activities such as proliferation and apoptosis .
- Topoisomerase Interaction : Similar compounds have shown efficacy as topoisomerase I poisons, suggesting that N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide may also interact with DNA topoisomerases, affecting DNA replication and repair processes .
Antimicrobial Activity
A study evaluating derivatives of similar structures found that compounds with similar substituents displayed significant antimicrobial properties against various pathogens. The potential for N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide to exhibit similar activity warrants further investigation.
Cytotoxicity Studies
Cytotoxicity assays conducted on human tumor cell lines revealed that related compounds exhibited promising results in inhibiting cell growth. The compound's structure suggests it may also possess cytotoxic properties against cancer cells .
Case Studies
- In Vitro Studies : In vitro studies demonstrated that derivatives with similar structural motifs exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
- Molecular Docking : Computational studies using molecular docking techniques indicated that the compound could effectively bind to the active sites of target proteins such as DNA gyrase and MurD, which are crucial for bacterial survival .
相似化合物的比较
Research Findings and Implications
- Metabolic Stability : Chloro and methyl groups in the target compound may slow hepatic clearance compared to methoxy or fluorine-substituted analogues .
- Receptor Interactions: Molecular modeling suggests the phenoxyacetyl group could engage in hydrophobic interactions with non-opioid CNS receptors, diverging from fentanyl’s μ-opioid selectivity .
- Toxicity Risks : Structural similarities to W-18 () warrant caution, as sulfonamide derivatives like W-18 exhibit unexpected toxicity profiles despite opioid-like structures .
常见问题
Q. What are the optimized synthetic routes for N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide?
Answer: The synthesis typically involves multi-step reactions:
Intermediate preparation : Formation of 5-chloro-2-methylaniline via chlorination of 2-methylaniline (e.g., using thionyl chloride) .
Piperidine functionalization : Modification of the piperidin-4-yl group via reductive amination (e.g., sodium triacetoxyborohydride in dichloroethane) to introduce the phenoxyacetyl moiety .
Coupling reactions : Amide bond formation between intermediates using propionyl chloride or oxalyl chloride under basic conditions (e.g., triethylamine) .
Q. Key Optimization Strategies :
- Use of protecting groups (e.g., Boc) to prevent side reactions .
- Purification via silica gel chromatography or trituration with diethyl ether .
Table 1 : Comparison of Reaction Yields for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | Na(OAc)3BH, DCE, RT, 12h | 68–75% | |
| Amide Coupling | Propionyl chloride, Et3N, 0°C→RT | 59–69% |
Q. How is the structural integrity of this compound validated?
Answer: Structural confirmation relies on:
- NMR Spectroscopy : Analysis of aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) and piperidine methylene signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 420.96 g/mol for related analogs ).
- Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% theoretical values .
Q. What biological targets or pathways are associated with this compound?
Answer: Based on structural analogs:
- Neurological Targets : Interaction with σ receptors or dopamine transporters due to the piperidine and phenoxyacetyl motifs .
- Enzyme Inhibition : Potential inhibition of lipoxygenase or acetylcholinesterase, inferred from oxadiazole/amide-containing analogs .
- Validation Methods : Radioligand binding assays or enzyme activity assays (e.g., Ellman’s method for cholinesterase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?
Answer: Discrepancies may arise from:
- Structural Variations : Substitutions (e.g., thiophene vs. phenyl in vs. 12) alter binding affinity .
- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines affect IC50 values.
- Mitigation Strategies :
- Standardize assay protocols (e.g., NIH/NCATS guidelines).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Table 2 : Bioactivity Comparison of Structural Analogs
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Analog A () | σ Receptor | 0.12 | |
| Analog B () | Dopamine Transporter | 1.4 |
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., σ receptor binding pockets) .
- QSAR Modeling : Correlate substituent electronegativity (Cl, OCH3) with bioactivity using Gaussian or COSMO-RS .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
Q. How can purification challenges (e.g., low yield of final product) be addressed?
Answer:
Q. What spectroscopic techniques are critical for analyzing degradation products?
Answer:
- HPLC-MS : Identify hydrolyzed products (e.g., free amines or carboxylic acids) .
- FT-IR : Detect carbonyl (C=O) or amide (N-H) bond cleavage (e.g., shifts from 1650 cm⁻¹ to 1700 cm⁻¹) .
- Stability Studies : Conduct accelerated degradation under heat (40°C) or UV light to profile degradation pathways .
Q. How do steric and electronic effects of substituents influence reactivity?
Answer:
- Steric Effects : Bulky groups (e.g., phenoxyacetyl) slow nucleophilic substitution at the piperidine nitrogen .
- Electronic Effects : Electron-withdrawing Cl on the phenyl ring increases electrophilicity of adjacent carbonyl groups, enhancing amide bond stability .
- Experimental Validation :
- Compare reaction rates using Hammett plots .
- Synthesize analogs with CF3 or OCH3 substituents to assess electronic contributions .
Q. Data Contradiction Example :
- reports oxidation with KMnO4, but suggests stability under similar conditions. This discrepancy may arise from solvent choice (aqueous vs. nonpolar) or temperature .
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